molecular formula C14H18N2O4 B3286223 D-Tyrosine, D-prolyl- CAS No. 821776-09-4

D-Tyrosine, D-prolyl-

Cat. No.: B3286223
CAS No.: 821776-09-4
M. Wt: 278.30 g/mol
InChI Key: OIDKVWTWGDWMHY-VXGBXAGGSA-N
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Description

D-Tyrosine, D-prolyl- is a dipeptide composed of D-tyrosine and D-proline D-tyrosine is a non-essential amino acid that is a derivative of phenylalanine, while D-proline is an unnatural amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosine, D-prolyl- typically involves the coupling of D-tyrosine and D-proline. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of D-tyrosine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling Reaction: The activated D-tyrosine is then coupled with D-proline in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Cleavage and Purification: The resulting dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of D-Tyrosine, D-prolyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

D-Tyrosine, D-prolyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of D-tyrosine can be oxidized to form quinones.

    Reduction: The carbonyl group of the peptide bond can be reduced to form secondary amines.

    Substitution: The aromatic ring of D-tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced peptides.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

D-Tyrosine, D-prolyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein folding and stability, as well as its potential effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of D-Tyrosine, D-prolyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein folding and stability by interacting with chaperone proteins and enzymes involved in post-translational modifications. Additionally, it may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine, L-prolyl-: A naturally occurring dipeptide with similar structural features but different stereochemistry.

    D-Tyrosine, L-prolyl-: A dipeptide with mixed stereochemistry, exhibiting different biological activities.

    L-Tyrosine, D-prolyl-: Another mixed stereochemistry dipeptide with unique properties.

Uniqueness

D-Tyrosine, D-prolyl- is unique due to its all-D configuration, which can result in different biological activities and stability compared to its L- or mixed-stereochemistry counterparts. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on peptide function and for developing novel therapeutic agents.

Properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKVWTWGDWMHY-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60839131
Record name D-Prolyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821776-09-4
Record name D-Prolyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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